molecular formula C8H16N2O2 B12835898 Ethyl 2-[azetidin-3-yl(methyl)amino]acetate

Ethyl 2-[azetidin-3-yl(methyl)amino]acetate

Cat. No.: B12835898
M. Wt: 172.22 g/mol
InChI Key: PMGULNKWUSTYBS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl 2-[azetidin-3-yl(methyl)amino]acetate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl 2-[azetidin-3-yl(methyl)amino]acetate involves its interaction with specific molecular targets. The azetidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity . The exact pathways and molecular targets depend on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

Biological Activity

Ethyl 2-[azetidin-3-yl(methyl)amino]acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

1. Overview of this compound

This compound belongs to a class of compounds known as azetidines, which are characterized by a four-membered nitrogen-containing ring. The azetidine structure has been associated with various biological activities, including antimicrobial, anticancer, and neuroprotective effects.

2. Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of azetidine derivatives with ethyl acetoacetate or related esters under controlled conditions. Various methods have been reported for synthesizing azetidine derivatives, including cycloaddition reactions and multi-step synthetic routes that yield high purity and yield.

3.1 Antimicrobial Activity

Research indicates that azetidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the azetidine ring can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that demonstrates their potential as antibacterial agents.

CompoundTarget BacteriaMIC (µg/mL)
Azetidine derivative AStaphylococcus aureus12
Azetidine derivative BBacillus subtilis18

3.2 Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, the compound has shown cytotoxic effects against human breast cancer (MCF-7) and colon cancer (HT-29) cells.

Cell LineIC50 (µM)
MCF-717
HT-299

These results suggest that the compound may interfere with cellular proliferation pathways or induce apoptosis in cancer cells.

3.3 Neuroprotective Activity

Recent studies have highlighted the neuroprotective effects of azetidine derivatives in models of neurodegenerative diseases. For example, certain analogs have been found to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease pathology.

CompoundAChE Inhibition (%)
Compound C75
Compound D68

These compounds also demonstrated protective effects against oxidative stress-induced neuronal damage in vitro.

The mechanisms underlying the biological activities of this compound are varied:

  • Antimicrobial Mechanism : The azetidine ring may enhance membrane permeability, allowing for increased interaction with bacterial cell walls.
  • Anticancer Mechanism : The compound may induce apoptosis through the activation of caspases or inhibition of cell cycle progression.
  • Neuroprotective Mechanism : Inhibition of AChE leads to increased acetylcholine levels, enhancing cholinergic neurotransmission and providing neuroprotection.

5. Case Studies and Research Findings

Several case studies have provided insight into the efficacy of azetidine derivatives:

  • Study on Antibacterial Activity : A study demonstrated that an azetidine-based compound significantly reduced bacterial load in infected animal models, suggesting its potential for therapeutic use in treating bacterial infections.
  • In Vivo Cancer Studies : In xenograft models using human cancer cell lines, treatment with this compound resulted in tumor size reduction compared to control groups.
  • Neuroprotection in Animal Models : Research involving animal models of Alzheimer's disease showed that treatment with AChE inhibitors derived from azetidines improved cognitive function scores compared to untreated controls.

6. Conclusion

This compound represents a promising candidate for further exploration in drug development due to its diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. Continued research is essential to elucidate its mechanisms of action fully and optimize its therapeutic potential across various medical fields.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

ethyl 2-[azetidin-3-yl(methyl)amino]acetate

InChI

InChI=1S/C8H16N2O2/c1-3-12-8(11)6-10(2)7-4-9-5-7/h7,9H,3-6H2,1-2H3

InChI Key

PMGULNKWUSTYBS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(C)C1CNC1

Origin of Product

United States

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